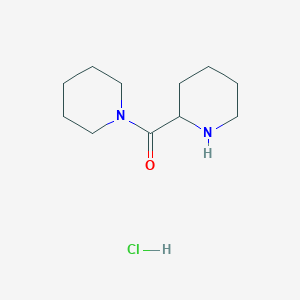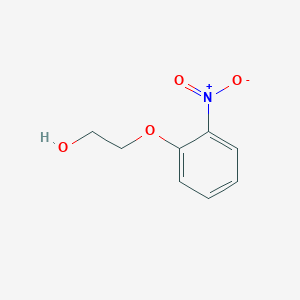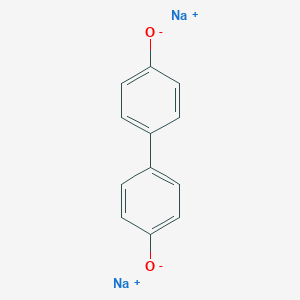
Disodium 4,4/'-biphenyldiolate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Disodium 4,4’-biphenyldiolate is an organic compound with the molecular formula C12H8Na2O2 It is a disodium salt of 4,4’-biphenyldiolate, which is derived from biphenyl, a compound consisting of two benzene rings connected by a single bond
準備方法
Synthetic Routes and Reaction Conditions
Disodium 4,4’-biphenyldiolate can be synthesized through several methods. One common approach involves the reaction of 4,4’-biphenyldiol with sodium hydroxide. The reaction typically takes place in an aqueous solution, where the biphenyldiol is dissolved and then treated with sodium hydroxide to form the disodium salt. The reaction can be represented as follows:
C12H10O2+2NaOH→C12H8Na2O2+2H2O
Industrial Production Methods
In industrial settings, the production of disodium 4,4’-biphenyldiolate may involve more efficient and scalable processes. These methods often include the use of continuous reactors and optimized reaction conditions to maximize yield and purity. The choice of solvents, temperature, and reaction time are critical factors in the industrial synthesis of this compound.
化学反応の分析
Types of Reactions
Disodium 4,4’-biphenyldiolate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound back to its diol form.
Substitution: The sodium ions can be replaced by other cations through ion-exchange reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Ion-exchange reactions can be carried out using various metal salts.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: 4,4’-biphenyldiol.
Substitution: Various metal biphenyldiolate salts.
科学的研究の応用
Disodium 4,4’-biphenyldiolate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other biphenyl derivatives.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of antioxidant therapy.
Industry: It is used in the production of polymers, dyes, and other industrial chemicals.
作用機序
The mechanism of action of disodium 4,4’-biphenyldiolate involves its ability to undergo redox reactions. The compound can act as both an electron donor and acceptor, making it useful in various redox processes. Its molecular targets include enzymes and other proteins involved in redox reactions. The pathways involved in its action are primarily related to its ability to transfer electrons and participate in oxidation-reduction cycles.
類似化合物との比較
Disodium 4,4’-biphenyldiolate can be compared with other similar compounds, such as:
Disodium terephthalate: Both compounds are disodium salts of aromatic diols, but disodium terephthalate has a different structure and is used primarily in the production of polyesters.
Disodium 2,2’-biphenyldiolate: This compound is similar in structure but has different substitution patterns on the biphenyl rings, leading to different chemical properties and applications.
Conclusion
Disodium 4,4’-biphenyldiolate is a versatile compound with significant potential in various fields of research and industry. Its unique chemical properties and ability to undergo various reactions make it a valuable reagent and precursor in organic synthesis, biology, medicine, and industrial applications. Further research into its properties and applications is likely to uncover even more uses for this fascinating compound.
特性
IUPAC Name |
disodium;4-(4-oxidophenyl)phenolate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O2.2Na/c13-11-5-1-9(2-6-11)10-3-7-12(14)8-4-10;;/h1-8,13-14H;;/q;2*+1/p-2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCJHJCFVDJZIHN-UHFFFAOYSA-L |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(C=C2)[O-])[O-].[Na+].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8Na2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
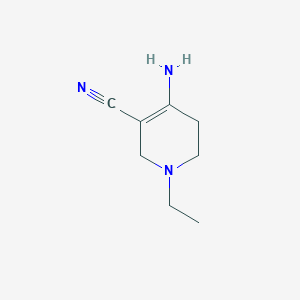

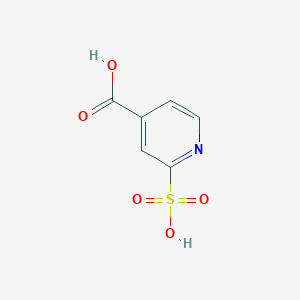
![4-methyl-N-[(E)-1-phenylpropylideneamino]benzenesulfonamide](/img/structure/B98247.png)
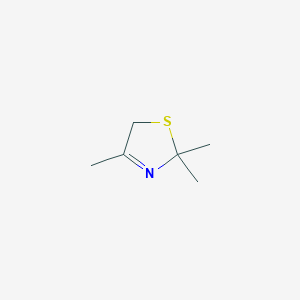
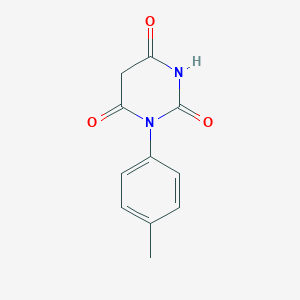
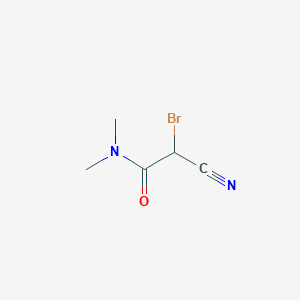
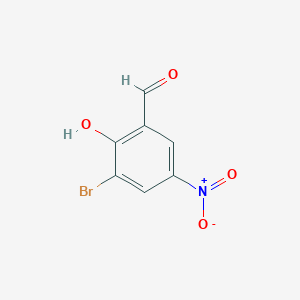


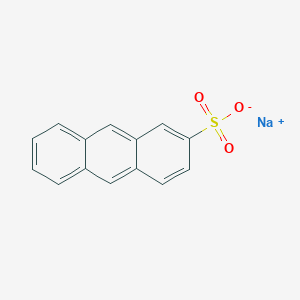
![Isochromeno[3,4-b]chromene-5,12-dione](/img/structure/B98263.png)
